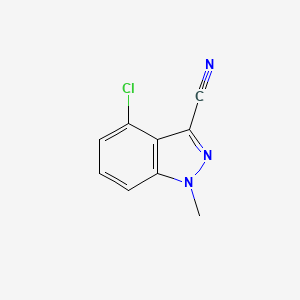
4-Chloro-1-methyl-1H-indazole-3-carbonitrile
Overview
Description
4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C9H6ClN3. It is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its presence in various bioactive molecules
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (such as the aforementioned kinases) to inhibit their activity . This inhibition could lead to changes in cell cycle progression or cell volume regulation .
Biochemical Pathways
Given its potential interaction with kinases, it may affect pathways related to cell cycle regulation and cell volume control . The downstream effects of these pathway alterations would depend on the specific cellular context.
Pharmacokinetics
Its physical properties such as a predicted boiling point of 3558±220 °C and a predicted density of 135±01 g/cm3 may influence its pharmacokinetic properties.
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may lead to changes in cell cycle progression or cell volume regulation .
Biochemical Analysis
Biochemical Properties
4-Chloro-1-methyl-1H-indazole-3-carbonitrile plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . For instance, it may bind to the active sites of certain enzymes, altering their activity and affecting the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. It can also impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . Furthermore, this compound may affect cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the production and utilization of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . In in vitro studies, it has been observed that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . In in vivo studies, the long-term effects of this compound on cellular function have been investigated, revealing that prolonged exposure can lead to changes in cell signaling pathways, gene expression, and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, toxic or adverse effects may occur at high doses, including cellular damage, apoptosis, or alterations in tissue function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . It may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with cellular components. This compound can also affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the presence of transporters. Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes . The subcellular localization of this compound can determine its specific effects on cellular function and overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile typically involves the reaction of 4-chloro-1H-indazole-3-carbonitrile with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-methyl-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring .
Scientific Research Applications
4-Chloro-1-methyl-1H-indazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 1-Methyl-1H-indazole-3-carbonitrile
- 4-Chloro-1H-indazole-3-carbonitrile
- 1-Methyl-1H-indazole-3-carboxamide
Comparison: 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is unique due to the presence of both a chlorine atom and a methyl group on the indazole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-chloro-1-methylindazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c1-13-8-4-2-3-6(10)9(8)7(5-11)12-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDAWSGEOSMNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650985 | |
| Record name | 4-Chloro-1-methyl-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-56-6 | |
| Record name | 4-Chloro-1-methyl-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


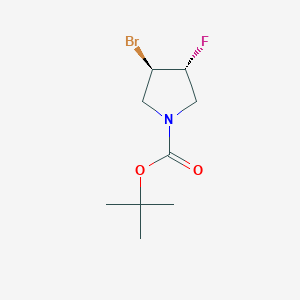
![N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride](/img/structure/B1450052.png)
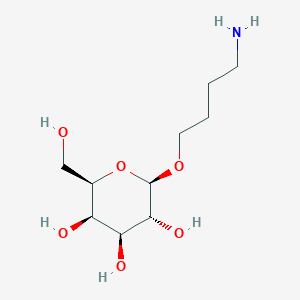
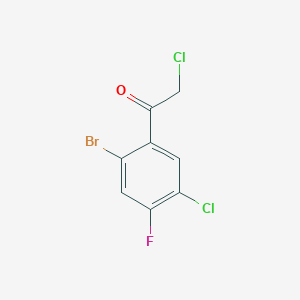
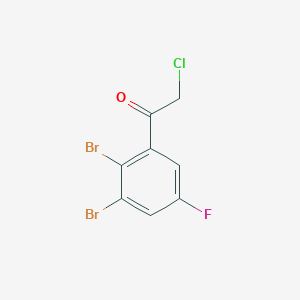
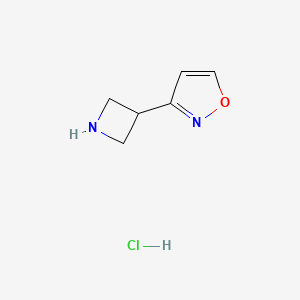
![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1450063.png)
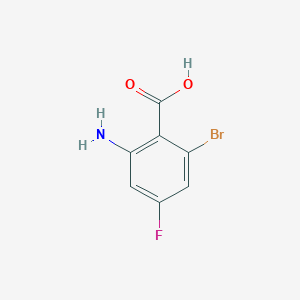
![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)
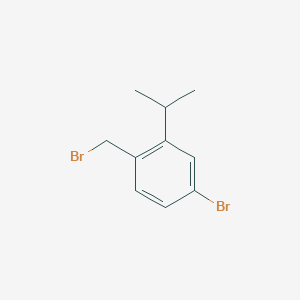
![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)

![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)

